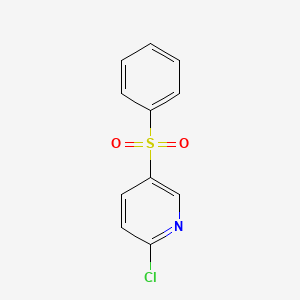
2-氯-5-(苯磺酰基)吡啶
描述
2-chloro-5-(phenylsulfonyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position and a phenylsulfonyl group at the fifth position of the pyridine ring
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It is known to be a useful building block in the synthesis of various pharmaceuticals .
Mode of Action
It is often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. It involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are present in a wide range of biochemical pathways .
Result of Action
Its use in the synthesis of various pharmaceuticals suggests that it can contribute to a wide range of biological effects, depending on the specific drug it is used to produce .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(phenylsulfonyl)pyridine typically involves the chlorination of 5-(phenylsulfonyl)pyridine. One common method is the reaction of 5-(phenylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds through the substitution of a hydrogen atom by a chlorine atom at the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-(phenylsulfonyl)pyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
2-chloro-5-(phenylsulfonyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Nucleophilic Substitution: Products include 2-alkoxy-5-(phenylsulfonyl)pyridine, 2-amino-5-(phenylsulfonyl)pyridine, and 2-thio-5-(phenylsulfonyl)pyridine.
Oxidation: Products include sulfone derivatives such as 2-chloro-5-(phenylsulfonyl)pyridine sulfone.
Reduction: Products include 2-chloro-5-(phenylsulfide)pyridine.
相似化合物的比较
Similar Compounds
- 2-chloro-5-(methylsulfonyl)pyridine
- 2-chloro-5-(phenylthio)pyridine
- 2-chloro-5-(phenylsulfide)pyridine
Uniqueness
2-chloro-5-(phenylsulfonyl)pyridine is unique due to the presence of both a chlorine atom and a phenylsulfonyl group, which confer distinct chemical and biological properties. The phenylsulfonyl group enhances the compound’s solubility and stability, while the chlorine atom provides a reactive site for further functionalization. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
5-(benzenesulfonyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBYFPORMIPFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















